molecular formula C12H12N2O2 B10964343 (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone

(4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone

Cat. No.: B10964343
M. Wt: 216.24 g/mol
InChI Key: MKCUFLRTPWIQML-UHFFFAOYSA-N
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Description

It is synthesized through cyclization of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one using hydrazine hydrate in acetic acid medium . This compound belongs to the pyrazoline class and exhibits diverse pharmacological properties, making it an interesting subject for scientific investigation.

Preparation Methods

The synthetic route involves the cyclization of α,β-unsaturated ketones (such as 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one) with hydrazine derivatives in the presence of acetic acid as a cyclizing agent. The reaction proceeds under reflux conditions, resulting in the formation of the title compound .

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly mentioned in the literature. further research could explore its behavior under different reaction conditions. Major products formed from these reactions would depend on the specific reaction type.

Scientific Research Applications

The compound’s pharmacophore has been associated with several biological activities:

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains to be fully elucidated. molecular docking studies have explored its interactions with the active site of Cytochrome P 450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis . CYP enzymes play a crucial role in sterol biosynthesis, making them suitable targets for evaluating the potency of newly synthesized molecules.

Comparison with Similar Compounds

While specific similar compounds are not mentioned in the available literature, further research could explore related pyrazoline derivatives.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(4-ethoxyphenyl)-pyrazol-1-ylmethanone

InChI

InChI=1S/C12H12N2O2/c1-2-16-11-6-4-10(5-7-11)12(15)14-9-3-8-13-14/h3-9H,2H2,1H3

InChI Key

MKCUFLRTPWIQML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C=CC=N2

Origin of Product

United States

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